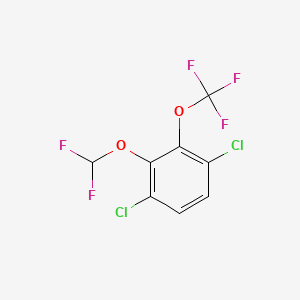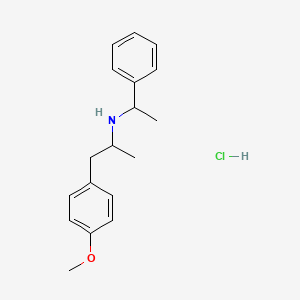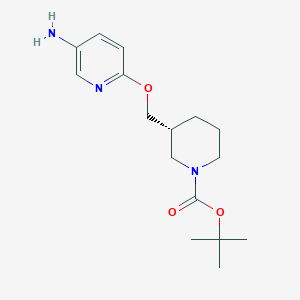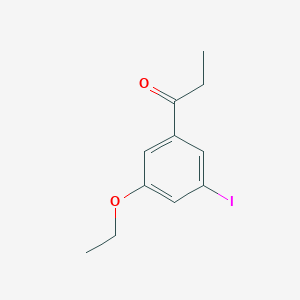
1-(3-Ethoxy-5-iodophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-5-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO2 and a molar mass of 304.12 g/mol . It is characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, along with a propanone group.
Métodos De Preparación
The synthesis of 1-(3-Ethoxy-5-iodophenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-iodobenzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Ethoxy-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-5-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of iodine-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-5-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and iodine groups can participate in various chemical interactions, while the propanone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and biological processes .
Comparación Con Compuestos Similares
1-(3-Ethoxy-5-iodophenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Ethoxy-4-iodophenyl)propan-1-one: Differing by the position of the iodine atom.
1-(3-Methoxy-5-iodophenyl)propan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(3-Ethoxy-5-bromophenyl)propan-1-one: Differing by the presence of a bromine atom instead of iodine.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring .
Propiedades
Fórmula molecular |
C11H13IO2 |
|---|---|
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
1-(3-ethoxy-5-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
UWWHLUMVJQHMMK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1)I)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



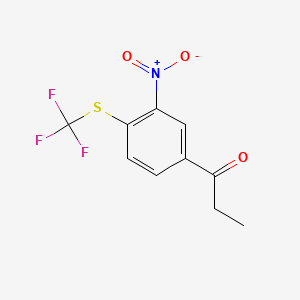
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
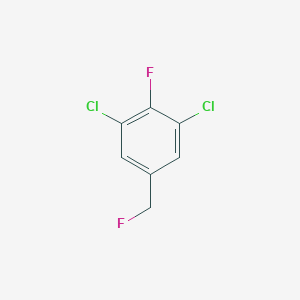
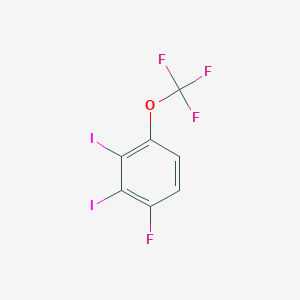
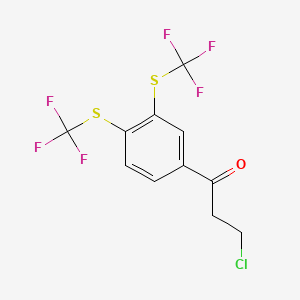
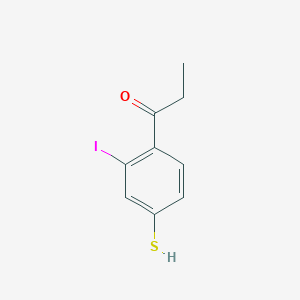
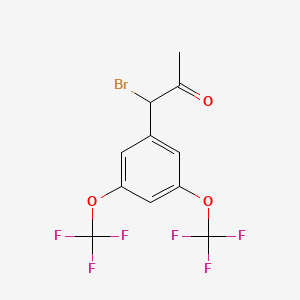
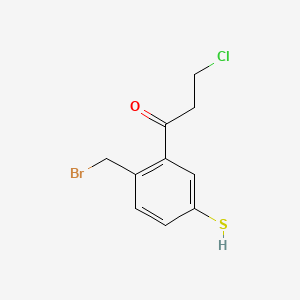
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

